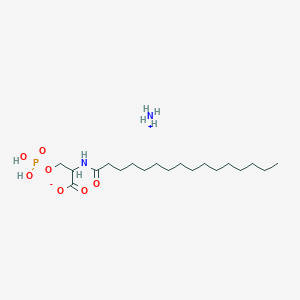

N-palmitoyl-serine phosphoric acid (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-palmitoyl-serine phosphoric acid (ammonium salt): is a synthetic lipid compound that acts as a modulator of lysophosphatidic acid (LPA) receptors. It is used in various scientific research applications, particularly in the fields of biology and medicine. The compound is known for its role in signal transduction and its potential effects on cellular processes such as platelet aggregation, smooth muscle contraction, and cell proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N-palmitoyl-serine phosphoric acid (ammonium salt) typically involves the esterification of serine with palmitic acid, followed by phosphorylation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification and phosphorylation processes. The compound is then purified through techniques such as thin-layer chromatography (TLC) to achieve a purity of over 99% .

Industrial Production Methods: Industrial production methods for N-palmitoyl-serine phosphoric acid (ammonium salt) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification and phosphorylation, with additional purification steps to ensure the compound meets industrial standards. The compound is typically stored at low temperatures (-20°C) to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: N-palmitoyl-serine phosphoric acid (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Exposure to air and elevated temperatures (above 80°C) can induce oxidation.

Hydrolysis: Enzymatic hydrolysis using phospholipase A2.

Major Products Formed:

Aplicaciones Científicas De Investigación

N-palmitoyl-serine phosphoric acid (ammonium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid interactions and receptor modulation.

Mecanismo De Acción

The mechanism of action of N-palmitoyl-serine phosphoric acid (ammonium salt) involves its interaction with lysophosphatidic acid (LPA) receptors. In mammalian cells, the compound can act as an agonist for the LPA receptor, leading to the activation of G-protein coupled plasma membrane receptors. This activation results in various cellular responses, including increased intracellular calcium levels, platelet aggregation, and smooth muscle contraction . The compound’s effects on signal transduction pathways make it a valuable tool for studying cellular processes and potential therapeutic applications.

Comparación Con Compuestos Similares

N-palmitoyl-tyrosine phosphoric acid: Another LPA receptor modulator with similar properties and applications.

Lysophosphatidic acid (LPA): A naturally occurring lipid mediator that acts through similar pathways.

Uniqueness: N-palmitoyl-serine phosphoric acid (ammonium salt) is unique in its dual role as both an inhibitor and agonist of LPA receptors, depending on the cellular context. This dual functionality allows for more versatile applications in research and potential therapeutic uses .

Propiedades

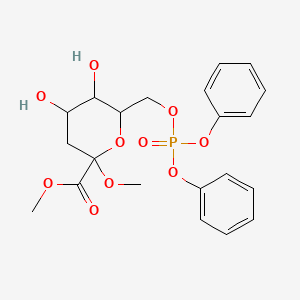

Fórmula molecular |

C19H41N2O7P |

|---|---|

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

azanium;2-(hexadecanoylamino)-3-phosphonooxypropanoate |

InChI |

InChI=1S/C19H38NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26;/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26);1H3 |

Clave InChI |

RJXHWJJUFLIQSY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)[O-].[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)

![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)

![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)

![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)